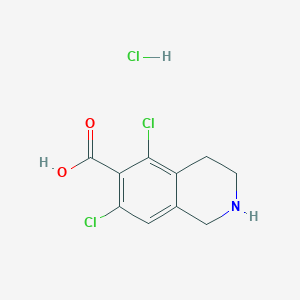

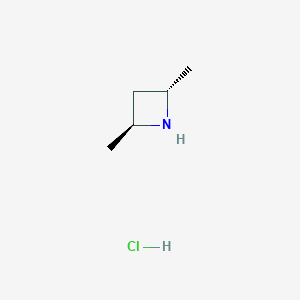

![molecular formula C8H4ClFN2O2 B6300814 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2227206-26-8](/img/structure/B6300814.png)

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, a solvent- and catalyst-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Applications De Recherche Scientifique

pH Monitoring in Acidic Conditions

The compound has been developed to monitor pH value in acidic conditions, specifically in the range of 3.0–7.0. It shows an extremely short response time (less than 10 seconds) and high selectivity, making it a valuable tool for detecting intracellular H+ in yeast and potentially other biological systems .

Anti-Tuberculosis (TB) Drug Development

Imidazo[1,2-a]pyridine analogues, including derivatives of the compound , have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). These compounds are being critically reviewed for their structure–activity relationship, mode-of-action, and scaffold hopping strategies in TB drug discovery research .

Bioactivity in Medicinal Chemistry

This class of compounds exhibits a wide range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators. Some synthetic drugs containing this scaffold have been commercialized, such as Zolpidem (sedative), Alpidem (anxiolytic), Saridipem, and Olprione (heart-failure drug) .

Fluorescent Dopamine D3 Receptor Ligands

Fluorescent properties of imidazo[1,2-a]pyridines have been employed as fluorescent dopamine D3 receptor ligands, which are potential probes for receptor visualization. This application is significant for both research and potential therapeutic interventions .

Electronic Device Applications

Imidazo[1,2-a]pyridine-metal complexes are used as core ligands in the field of electronic devices due to their structural characteristics. This highlights the versatility of the compound beyond medicinal chemistry into material science .

Radical Reactions and Functionalization

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been summarized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis. This functionalization is crucial for developing new compounds with desired properties .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . .

Biochemical Pathways

Imidazo[1,2-a]pyridines are involved in various biochemical pathways due to their broad spectrum of biological activity . They can be synthesized through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . .

Pharmacokinetics

The pharmacokinetics of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .

Result of Action

The result of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its functional groups. For instance, Q203, an imidazo[1,2-a]pyridine derivative, indicated a significant reduction of bacterial load when used in treatment . .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, it is recommended to ensure adequate ventilation when handling this compound and avoid dust formation . .

Propriétés

IUPAC Name |

7-chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGRZMURAUXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

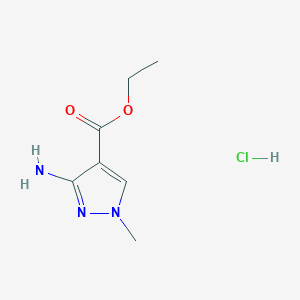

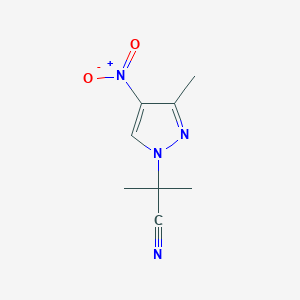

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)

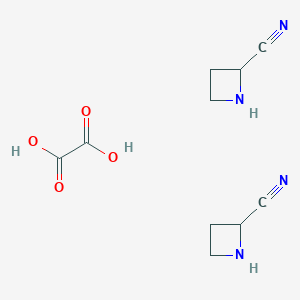

![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)

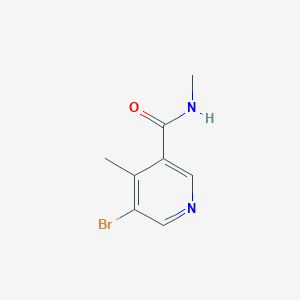

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)

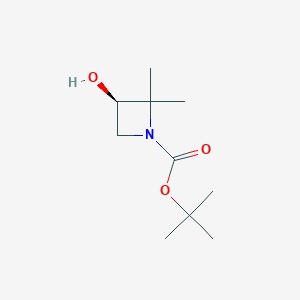

![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)

![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)

![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)